molecular formula C34H44N4O7 B12370807 Tamra-peg3-NH2

Tamra-peg3-NH2

Cat. No.: B12370807
M. Wt: 620.7 g/mol
InChI Key: AGMGTJXJIWCIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamra-peg3-NH2 is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. It is a fluorescent dye that contains amino groups, which can undergo condensation reactions with carboxyl groups to form covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamra-peg3-NH2 is synthesized by attaching three polyethylene glycol units to the tetramethylrhodamine core. The amino groups in this compound can react with carboxyl groups under appropriate conditions to form stable covalent bonds .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of the compound using similar synthetic routes. The process typically includes the purification of the final product to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Tamra-peg3-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Tamra-peg3-NH2 exerts its effects through its fluorescent properties. The amino groups in the compound can form covalent bonds with carboxyl groups, allowing it to label and detect target molecules. The fluorescence of this compound enables the visualization and tracking of these molecules in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tamra-peg3-NH2 is unique due to its combination of three polyethylene glycol units and amino groups, which enhance its solubility and reactivity. This makes it particularly useful for labeling and detecting molecules in complex biological samples .

Properties

Molecular Formula

C34H44N4O7

Molecular Weight

620.7 g/mol

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C10H22N2O4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h5-14H,1-4H3;2-9,11H2,1H3,(H,12,13)

InChI Key

AGMGTJXJIWCIJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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